molecular formula C20H20N4O2S B12898327 N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide CAS No. 606105-57-1

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B12898327
CAS No.: 606105-57-1
M. Wt: 380.5 g/mol
InChI Key: YXLHYTATBUKXKB-UHFFFAOYSA-N
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Description

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide, also known by its chemical formula C20H17ClN4O, is a synthetic compound. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:

    Starting Material: Begin with 2-chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide.

    Alkylation: React the starting material with an appropriate alkylating agent to introduce the 4-methylbenzenesulfonamide group.

    Purification: Isolate and purify the desired product.

Reaction Conditions::
  • Solvents: Organic solvents like dichloromethane or dimethylformamide (DMF).
  • Temperature: Typically carried out at room temperature or under reflux.
  • Catalysts: May require Lewis acids or bases for specific steps.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and safety is crucial.

Chemical Reactions Analysis

Reactions::

    Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.

    Acylation: It can react with acylating agents to form amides.

Common Reagents::

    Alkylating Agents: Used for introducing the 4-methylbenzenesulfonamide group.

  • Hydrogen Peroxide (H2O2) : For oxidation reactions.
  • Hydrazine : For reduction reactions.

Major Products:: The primary product is N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide itself.

Scientific Research Applications

This compound finds applications in various fields:

  • Medicine : Investigated as a potential drug candidate due to its unique structure and biological activity.
  • Chemistry : Used as a reagent in organic synthesis.
  • Industry : Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

CAS No.

606105-57-1

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H20N4O2S/c1-14-3-6-18(7-4-14)27(25,26)23-10-9-22-20-17(13-21)12-16-11-15(2)5-8-19(16)24-20/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,24)

InChI Key

YXLHYTATBUKXKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C3C=C(C=CC3=N2)C)C#N

Origin of Product

United States

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